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Introduction

Sofosbuvir is a direct-acting antiviral medication crucial for the treatment of chronic Hepatitis C

virus (HCV) infection.[1] It functions as a prodrug, which is metabolized into its active

triphosphate form, inhibiting the HCV NS5B RNA-dependent RNA polymerase. Due to its

complex structure with multiple chiral centers, sofosbuvir can exist as various stereoisomers.

The therapeutic efficacy and safety of the drug are specific to the desired isomer, making the

detection and quantification of other isomers a critical aspect of quality control in drug

development and manufacturing.

While UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for

quantifying compounds with chromophores, it is generally not suitable for the direct analysis of

diastereomers or enantiomers. Isomers typically possess identical chromophoric systems,

resulting in virtually indistinguishable UV absorption spectra. Therefore, direct UV-Vis

spectrophotometry can be effectively used to determine the total concentration of sofosbuvir

but cannot differentiate between its isomers.

This application note details two protocols. The first describes the use of UV-Visible

spectrophotometry for the quantification of total sofosbuvir in a sample. The second outlines a

more advanced approach, using UV-Visible spectrophotometry as a detection method following
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chromatographic separation by High-Performance Liquid Chromatography (HPLC), which is the

standard and required method for isomer analysis.

Part 1: Quantification of Total Sofosbuvir by UV-
Visible Spectrophotometry
This protocol provides a validated method for determining the total concentration of sofosbuvir

in a sample, without distinguishing between its isomers. The method is based on Beer-

Lambert's law, which states that the absorbance of a solution is directly proportional to the

concentration of the analyte.

Experimental Protocol: Total Sofosbuvir Quantification
1. Instrumentation and Materials:

Double-beam UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

Analytical Balance

Volumetric flasks and pipettes

Sofosbuvir Reference Standard

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), or Deionized Water.[1][2]

Methanol is a commonly used solvent due to sofosbuvir's good solubility.[3]

2. Preparation of Standard Stock Solution (1000 µg/mL):

Accurately weigh 100 mg of the Sofosbuvir reference standard.

Transfer it into a 100 mL volumetric flask.

Add approximately 70 mL of methanol and sonicate for 10-15 minutes to dissolve completely.

Make up the volume to 100 mL with methanol and mix thoroughly.

3. Wavelength of Maximum Absorbance (λmax) Determination:
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Prepare a working standard solution of 10 µg/mL by diluting the stock solution with the

chosen solvent (e.g., methanol).

Scan the solution from 400 nm to 200 nm in the spectrophotometer using the solvent as a

blank.

Determine the wavelength of maximum absorbance (λmax). The λmax for sofosbuvir is

consistently reported to be around 260-261 nm.[2][4][5][6]

4. Preparation of Calibration Curve:

From the stock solution, prepare a series of standard solutions with concentrations ranging

from 5 to 30 µg/mL by appropriate dilution with the solvent.[2]

Measure the absorbance of each standard solution at the determined λmax (e.g., 260 nm)

against the solvent blank.

Plot a graph of absorbance versus concentration. The curve should be linear, and the

correlation coefficient (R²) should be ≥ 0.999.[7]

5. Preparation of Sample Solution:

For bulk drug, prepare a solution of known concentration (e.g., 10 µg/mL) in the chosen

solvent.

For tablets, weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to

100 mg of sofosbuvir into a 100 mL volumetric flask. Follow the procedure from step 2 to

create a 1000 µg/mL solution, which can be further diluted to fall within the calibration range.

[2]

6. Quantification:

Measure the absorbance of the sample solution at the λmax.

Calculate the concentration of sofosbuvir in the sample using the regression equation

obtained from the calibration curve (y = mx + c), where 'y' is the absorbance, 'm' is the slope,

and 'x' is the concentration.
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Data Presentation: Method Validation Parameters
The following tables summarize the typical quantitative data and validation parameters for the

UV spectrophotometric analysis of sofosbuvir.

Table 1: UV Spectrophotometric Parameters for Sofosbuvir

Parameter Value Reference(s)

Wavelength (λmax) 260 - 261 nm [1][2][4]

Solvent
Methanol, Water,

Acetonitrile:Methanol
[1][2]

Linearity Range 5 - 100 µg/mL [2]

| Correlation Coefficient (R²) | ≥ 0.999 |[7] |

Table 2: Summary of Method Validation Data

Parameter Reported Value Reference(s)

Accuracy (% Recovery) 98.23% - 101.21% [1]

Precision (% RSD) < 2% [2]

Limit of Detection (LOD) 0.269 - 1.6 µg/mL [1]

| Limit of Quantitation (LOQ) | 0.814 - 4.8 µg/mL |[1] |

Workflow Diagram: Total Sofosbuvir Quantification
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Workflow for total sofosbuvir quantification by UV-Vis.

Part 2: Isomer Analysis Using HPLC with UV-Visible
Detection
To analyze sofosbuvir isomers, a separation step is mandatory. HPLC is the method of choice

for separating structurally similar compounds like diastereomers. In this setup, the UV-Visible

spectrophotometer acts as a highly sensitive detector that quantifies each compound as it

elutes from the HPLC column.

Experimental Protocol: HPLC-UV for Isomer Analysis
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This protocol is a representative method for the analysis of related substances, which would

include isomers. The specific conditions may require optimization.

1. Instrumentation and Materials:

HPLC system with a UV-Visible or Diode Array Detector (DAD).

Analytical column suitable for separating related substances, e.g., Kromasil 100 C18 (250 ×

4.6 mm, 5 µm).[8]

Sofosbuvir Reference Standard and standards for any known isomers/impurities.

HPLC grade solvents (e.g., Acetonitrile, Methanol, Isopropyl Alcohol, Water).

Buffer solutions (e.g., Ammonium Acetate).

2. Chromatographic Conditions (Representative):

A gradient or isocratic mobile phase is used to achieve separation. An example mobile phase

could be a mixture of an aqueous buffer and an organic solvent like acetonitrile.[8]

The flow rate is typically set around 1.0 mL/min.

The column temperature is maintained, for example, at 25°C.[8]

The injection volume is typically 10-20 µL.

UV Detection: The detector is set to the λmax of sofosbuvir (e.g., 260 nm or 263 nm) to

monitor the elution of the parent drug and its isomers.[8]

Table 3: Representative HPLC-UV Conditions for Sofosbuvir Impurity Analysis
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Parameter Condition Reference

Column
Kromasil 100 C18 (250 ×
4.6 mm, 5 µm)

[8]

Mobile Phase
Gradient mixture of Buffer and

Acetonitrile
[8]

Flow Rate 1.0 mL/min [8]

Detection Wavelength 263 nm [8]

Column Temperature 25°C [8]

| Injection Volume | 10 µL |[8] |

3. Solution Preparation:

Prepare the mobile phase, diluent, standard solutions, and sample solutions as required by

the specific HPLC method. Standard solutions should include the main sofosbuvir isomer

and any available isomer reference standards.

4. Analysis and Quantification:

Inject the standard solutions to determine their retention times and response factors.

Inject the sample solution.

The chromatogram will show separate peaks for sofosbuvir and its isomers/impurities.

Identify each peak based on its retention time compared to the standards.

The area under each peak is proportional to the concentration of that specific compound.

Quantify each isomer using the peak area from the chromatogram and the calibration data

from the respective standards.

Workflow Diagram: Sofosbuvir Isomer Analysis by
HPLC-UV

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://imsear.searo.who.int/items/e1486b73-9b76-4b62-a8e8-dee35c9191e8
https://imsear.searo.who.int/items/e1486b73-9b76-4b62-a8e8-dee35c9191e8
https://imsear.searo.who.int/items/e1486b73-9b76-4b62-a8e8-dee35c9191e8
https://imsear.searo.who.int/items/e1486b73-9b76-4b62-a8e8-dee35c9191e8
https://imsear.searo.who.int/items/e1486b73-9b76-4b62-a8e8-dee35c9191e8
https://imsear.searo.who.int/items/e1486b73-9b76-4b62-a8e8-dee35c9191e8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Mobile Phase,
Standards, and Sample

Inject Sample onto
HPLC Column

Set up HPLC System
(Column, Flow Rate, Temp)

Isocratic/Gradient Elution
Separates Isomers

UV-Vis Detector Monitors
Eluent at 260 nm

Generate Chromatogram
(Absorbance vs. Time)

Identify & Quantify Isomers
based on Peak Area & Retention Time

Click to download full resolution via product page

Workflow for sofosbuvir isomer analysis using HPLC-UV.

Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to

identify potential degradation products, which may include isomers formed under stress.
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Sofosbuvir has been shown to degrade primarily under alkaline, acidic, and oxidative

conditions.[1][5]

Protocol: Stress Condition Testing
Acid Hydrolysis: Dissolve sofosbuvir stock solution in 0.1 N HCl and keep at room

temperature for a specified period (e.g., 26 hours). Neutralize the solution before analysis.[1]

Alkaline Hydrolysis: Dissolve sofosbuvir stock solution in 0.1 N NaOH and keep at room

temperature. Sofosbuvir shows significant degradation in alkaline conditions.[1] Neutralize

the solution before analysis.

Oxidative Degradation: Treat sofosbuvir stock solution with 3-30% hydrogen peroxide (H₂O₂)

at room temperature.[1][9]

Photolytic Degradation: Expose a sofosbuvir solution to UV light (e.g., NLT 200 watt hr/m²).

[1]

Thermal Degradation: Store solid sofosbuvir or a solution at elevated temperatures (e.g., 50-

80°C).[5][9]

After exposure to stress, the samples are diluted and analyzed using the validated stability-

indicating HPLC-UV method (as described in Part 2) to separate and quantify the parent drug

and any formed degradation products/isomers.

Logical Diagram: Analytical Approaches
Analytical methods for sofosbuvir and its isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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